N-(4-hydroxybutyl)formamide is a chemical compound classified as a formamide derivative. Its molecular formula is , and it has a molecular weight of 117.15 g/mol. This compound is of particular interest in various fields, including chemistry and biology, due to its potential applications in research and industry.
N-(4-hydroxybutyl)formamide can be synthesized through the formylation of 4-hydroxybutylamine, typically using formic acid under specific reaction conditions. The compound is primarily produced in laboratory settings and may also be synthesized on an industrial scale using catalytic methods to enhance yield and efficiency.
This compound falls under the category of amides, specifically formamides, which are characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom. N-(4-hydroxybutyl)formamide is notable for its hydroxyl group, which contributes to its unique chemical reactivity and properties.
The synthesis of N-(4-hydroxybutyl)formamide can be achieved through several methods:
The reaction conditions often include high temperatures and specific ratios of reactants to optimize product formation. The use of solid acid catalysts can facilitate the reaction by providing an alternative pathway that reduces activation energy.
The molecular structure of N-(4-hydroxybutyl)formamide includes:
Property | Value |
---|---|
Molecular Formula | C5H11NO2 |
Molecular Weight | 117.15 g/mol |
InChI | InChI=1S/C5H11NO2/c7-4-2-1-3-6-5-8/h5,7H,1-4H2,(H,6,8) |
N-(4-hydroxybutyl)formamide can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for N-(4-hydroxybutyl)formamide involves its interaction with cellular components. In cancer research contexts, particularly bladder carcinogenesis, related compounds like N-butyl-N-(4-hydroxybutyl)nitrosamine act as alkylating agents that induce genetic mutations. These mutations often affect critical genes involved in cell cycle regulation and apoptosis, such as p53 and RAS .
N-(4-hydroxybutyl)formamide is typically a colorless liquid at room temperature. Its solubility in water is influenced by the presence of the hydroxyl group.
Key chemical properties include:
N-(4-hydroxybutyl)formamide has several scientific applications:
N-(4-hydroxybutyl)formamide serves as the precursor molecule in synthesizing N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), a bladder-specific carcinogen widely employed in rodent models. The synthesis involves a two-step reaction sequence:
This synthetic route exploits the nucleophilic character of the formamide nitrogen, enabling nitrosation at the adjacent carbon. The resulting BBN compound demonstrates remarkable urothelial specificity, with rodent studies showing >90% bladder tumor induction rates following controlled administration. The hydroxybutyl moiety is essential for this organotropism, as analogs with shorter alkyl chains fail to target bladder tissue efficiently [5] [1].
Table 1: Key Precursors in BBN Synthesis
Precursor Compound | Role in Synthesis | Critical Reaction Step | Product Yield (%) |
---|---|---|---|
N-(4-hydroxybutyl)formamide | Primary building block | Nitrosative coupling | 75-85 |
N-butylamine | Alkyl donor | Electrophilic substitution | - |
Sodium nitrite | Nitrosating agent | Diazotization | - |
Acid catalyst (e.g., HCl) | Reaction mediator | Protonation | - |
BBN undergoes enzymatic activation in vivo through cytochrome P450-mediated oxidation. This biotransformation cascade involves:
The electrophilic carbonium ions form covalent adducts with nucleophilic sites in DNA, primarily targeting guanine at the N-7 position. These alkylation events initiate mutagenesis through G→A transitions in critical oncogenes (e.g., HRAS). The hydroxybutyl group enhances adduct stability via hydrogen bonding with DNA backbone phosphates, prolonging mutagenic exposure compared to non-hydroxylated nitrosamines [5] [1].
Table 2: DNA Adducts Formed by BBN Metabolic Intermediates
Reactive Species | DNA Target Site | Primary Adduct | Repair Half-life |
---|---|---|---|
Butylcarbonium ion | Guanine N-7 | N7-butylguanine | ~24 hours |
4-Hydroxybutylcarbonium | Guanine O6 | O6-(4-hydroxybutyl)guanine | >48 hours |
Butanone derivative | Cytosine N-3 | N3-butylcytosine | ~12 hours |
The urothelial specificity of N-(4-hydroxybutyl)formamide derivatives arises from three molecular features:
Species-specific susceptibility correlates with metabolic competency:
Table 3: Species Susceptibility to BBN-Induced Bladder Carcinogenesis
Species | Tumor Incidence (%) | Primary Metabolic Enzymes | Detoxification Efficiency |
---|---|---|---|
Rat (Wistar) | 95-100% | CYP4B1 (high), ALDH1A1 (high) | Low |
Mouse (C57BL/6) | 10-15% | CYP2A5 (moderate), UGT2B7 (high) | High |
Human | Variable (polymorphism-dependent) | CYP4B1 (low), ALDH2 (variable) | Moderate |
The tissue-specific carcinogenicity of N-(4-hydroxybutyl)formamide derivatives requires biotransformation within urothelial cells:
The urothelial enzymatic landscape creates a perfect activation environment: high CYP4B1 expression, moderate ADH activity, and low UGT/GST capacity. This metabolic imbalance allows accumulation of DNA-damaging species specifically in bladder epithelium. Additionally, the urinary excretion of metabolites concentrates reactive intermediates in bladder lumina, extending exposure duration [3] [4] [1].
Table 4: Enzymes in Urothelial Activation of BBN Metabolites
Enzyme | Subcellular Location | Reaction Catalyzed | Tissue Expression Profile |
---|---|---|---|
CYP4B1 | Endoplasmic reticulum | N-Dealkylation, ω-hydroxylation | High in bladder, lung; low in liver |
ALDH1A1 | Mitochondrial matrix | Aldehyde oxidation | Ubiquitous; bladder > liver |
ADH4 | Cytosol | Alcohol dehydrogenation | Moderate in bladder; high in liver |
UGT1A | Microsomes | Glucuronidation | Low in urothelium; high in hepatocytes |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0